2-[(Allyloxy)methyl]-4-fluorobenzaldehyde
Description
Contextual Significance of Fluorinated Aromatic Aldehydes in Modern Synthetic Chemistry
Aromatic aldehydes are fundamental building blocks in organic chemistry, serving as precursors to a vast array of more complex molecules. nih.govncert.nic.in The introduction of a fluorine atom onto the aromatic ring, as seen in 4-fluorobenzaldehyde (B137897), imparts significant changes to the molecule's electronic properties. nih.gov Fluorine's high electronegativity can influence the reactivity of the aldehyde group and the aromatic ring itself. For instance, the electron-withdrawing nature of fluorine can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. researchgate.net This modified reactivity is a valuable tool for chemists in designing new synthetic routes.
Furthermore, the presence of fluorine can have a profound impact on the biological activity of a molecule, a principle widely exploited in medicinal chemistry. Fluorinated compounds often exhibit altered metabolic stability and binding affinities to biological targets. google.com Consequently, fluorinated aromatic aldehydes are important intermediates in the synthesis of pharmaceuticals and agrochemicals. acs.org The synthesis of various fluorobenzaldehyde isomers has been a subject of considerable research, with methods including halogen-exchange reactions and formylation of fluorinated benzenes.
Strategic Importance of Allyl Ethers as Versatile Functional Groups in Organic Transformations
The allyl ether group is a highly versatile functional group in organic synthesis, primarily utilized for its role as a protecting group for alcohols and phenols. nih.gov The key advantage of the allyl group lies in its ability to be cleaved under specific and mild conditions, often involving transition metal catalysts like palladium or rhodium. nih.gov This orthogonality allows for the selective deprotection of an allyl ether in the presence of other sensitive functional groups.
Beyond its use as a protecting group, the allyl moiety can participate in a variety of chemical transformations. The double bond of the allyl group can undergo isomerization to a vinyl ether, which can then be hydrolyzed to an aldehyde. nih.gov This transformation provides a synthetic route to convert an allyloxy group into a formyl group. Additionally, the allyl group can be involved in various coupling reactions and rearrangements, further expanding its synthetic utility.
Overview of 2-[(Allyloxy)methyl]-4-fluorobenzaldehyde: Unique Structural Features and Synthetic Potential
The compound this compound integrates the key features of a fluorinated aromatic aldehyde and an allyl ether into a single, synthetically promising molecule. Its structure presents a unique combination of reactive sites: the aldehyde for nucleophilic additions and condensations, the fluorinated aromatic ring for potential nucleophilic aromatic substitution or modification of the aldehyde's reactivity, and the allyl ether for deprotection or further functionalization.
While specific synthetic routes for this compound are not widely documented in the literature, its synthesis can be envisioned through established organic reactions. A plausible approach would involve the allylation of the hydroxymethyl group of a suitable precursor, such as 4-fluoro-2-(hydroxymethyl)benzaldehyde. This etherification reaction would likely proceed via a Williamson ether synthesis, where the corresponding alkoxide reacts with an allyl halide.
The synthetic potential of this compound is considerable. The aldehyde functionality can undergo a wide range of reactions, including:
Aldol (B89426) condensation: Reaction with enolates to form β-hydroxy carbonyl compounds. researchgate.net
Wittig reaction: Conversion of the aldehyde to an alkene.
Reductive amination: Formation of amines.
Condensation reactions: For example, with hydrazines to potentially form heterocyclic structures like indazoles, a reaction well-documented for o-fluorobenzaldehydes. acs.org
Simultaneously, the allyl ether group can be selectively cleaved to reveal a hydroxymethyl group, which can then be further manipulated. This latent functionality adds another layer of synthetic versatility to the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C11H11FO2 |
| Molecular Weight | 194.20 g/mol |
| Appearance | Likely a liquid or low-melting solid |
| Boiling Point | Not experimentally determined, but expected to be elevated due to its molecular weight and polarity. |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. |
(Note: The properties in this table are predicted based on the chemical structure, as extensive experimental data is not publicly available.)
Research Landscape and Future Directions in Chemical Compound Utilization
The research landscape for this compound itself appears to be in its nascent stages, with limited direct citations in major chemical databases. However, the broader fields of fluorinated organic compounds and the application of allyl ethers in synthesis are highly active areas of research. nih.govacs.org
Future research involving this compound could explore several promising avenues:
Development of Novel Synthetic Methodologies: The unique arrangement of functional groups could be exploited to develop new, efficient synthetic routes to complex molecules. For instance, cascade reactions involving both the aldehyde and the allyl ether could lead to the rapid construction of intricate molecular frameworks.
Medicinal Chemistry Applications: Given the prevalence of fluorinated compounds in pharmaceuticals, this compound could serve as a valuable scaffold for the synthesis of new drug candidates. The different functional groups offer multiple points for diversification to create libraries of compounds for biological screening.
Materials Science: Aromatic aldehydes are precursors to various polymers and functional materials. The specific substitution pattern of this compound could be leveraged to create new materials with tailored electronic or physical properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-2-(prop-2-enoxymethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c1-2-5-14-8-10-6-11(12)4-3-9(10)7-13/h2-4,6-7H,1,5,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNIGCZFPEBQOMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC1=C(C=CC(=C1)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Allyloxy Methyl 4 Fluorobenzaldehyde and Its Analogs
Retrosynthetic Disconnections and Precursor Identification for the 2-[(Allyloxy)methyl]-4-fluorobenzaldehyde Scaffold
Retrosynthetic analysis is a technique used to design a synthesis by deconstructing the target molecule into simpler precursors. umi.ac.idscitepress.org This process involves breaking key bonds and converting functional groups to identify viable starting materials. leah4sci.combibliotekanauki.pl For this compound, the analysis highlights two primary disconnections.
The structure of this compound features two critical bonds whose formation is central to its synthesis: the ether C-O bond of the allyloxy group and the C-C bond connecting the methyl group to the fluorinated benzene (B151609) ring.
C-O Bond Disconnection: The most logical retrosynthetic step is the disconnection of the ether linkage. This C-O bond can be disconnected to reveal a hydroxymethyl precursor and an allyl group source. This approach is common in ether synthesis. orientjchem.org
C-C Bond Disconnection: A deeper disconnection involves the C-C bond between the aromatic ring and the hydroxymethyl group. This leads back to a simpler aromatic aldehyde and a one-carbon synthon.
These disconnections suggest a synthetic strategy that begins with a functionalized 4-fluorobenzaldehyde (B137897) derivative.
Based on the retrosynthetic analysis, the primary building blocks for the synthesis can be identified.
Aromatic Building Block: The core aromatic structure is a 4-fluorinated benzaldehyde (B42025) derivative. A key precursor identified through retrosynthesis is 4-fluoro-2-(hydroxymethyl)benzaldehyde . This intermediate already contains the necessary aldehyde and hydroxymethyl functionalities at the correct positions on the fluorinated ring. An even simpler starting material could be 4-fluorobenzaldehyde , which would require the introduction of the methyl group. google.comgoogle.com
Aliphatic Building Block: The aliphatic component is the allyl group. This is typically introduced using an allyl halide , such as allyl bromide or allyl chloride, which are reactive electrophiles suitable for etherification reactions.
Table 1: Key Precursors for this compound Synthesis
| Precursor Type | Chemical Name | Chemical Formula | Role in Synthesis |
|---|---|---|---|
| Aromatic | 4-Fluoro-2-(hydroxymethyl)benzaldehyde | C₈H₇FO₂ | Core structure containing the aldehyde and the site for etherification. |
| Aromatic | 4-Fluoro-2-hydroxybenzaldehyde | C₇H₅FO₂ | Alternative precursor where the phenol (B47542) is alkylated. nih.gov |
| Aromatic | 4-Fluorobenzaldehyde | C₇H₅FO | A more fundamental starting material requiring C1-homologation. google.comgoogle.com |
| Aliphatic | Allyl Bromide | C₃H₅Br | Source of the allyl group in O-alkylation reactions. |
De Novo Synthesis Approaches
De novo synthesis refers to the construction of the target molecule from basic starting materials. nih.gov In the context of this compound, this involves the stepwise construction of the molecule from the identified building blocks.
The final and key step in the most common synthetic route is the formation of the ether linkage to introduce the allyloxy group.
The formation of the ether bond is typically achieved through an O-alkylation reaction, a classic method for ether synthesis known as the Williamson ether synthesis. orientjchem.org This reaction involves the nucleophilic substitution of a halide by an alkoxide.
In this specific synthesis, the precursor 4-fluoro-2-(hydroxymethyl)benzaldehyde is treated with a base to deprotonate the hydroxyl group, forming a nucleophilic alkoxide. This alkoxide then reacts with an allyl halide, such as allyl bromide, to form the desired this compound product.
The reaction conditions for this type of alkylation are crucial for achieving a high yield. Factors such as the choice of base, solvent, and reaction temperature are optimized to ensure efficient conversion. nih.gov Regioselective protection of hydroxyl groups is a key consideration in molecules with multiple potential reaction sites. mdpi.com
Table 2: Typical Reagents for O-Alkylation
| Reagent Type | Examples | Function |
|---|---|---|
| Base | Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃) | Deprotonates the hydroxyl group to form the alkoxide nucleophile. |
| Solvent | Dimethylformamide (DMF), Tetrahydrofuran (B95107) (THF), Acetonitrile (MeCN) | Provides a medium for the reaction to occur. scispace.com |
| Alkylating Agent | Allyl Bromide, Allyl Chloride | Provides the electrophilic allyl group. |
The primary strategy for etherification from the 4-fluoro-2-(hydroxymethyl)benzaldehyde precursor is the Williamson ether synthesis as detailed above. The hydroxymethyl group provides the necessary alcohol functionality for conversion into an alkoxide.
Alternative etherification methods exist, such as reductive etherification, which can convert an aldehyde directly to an ether in the presence of an alcohol and a reducing agent. osti.gov However, for a molecule that already contains an aldehyde group that must be preserved, this method is not suitable. Therefore, the protection of the aldehyde or the use of a precursor where the aldehyde is in a protected form might be considered in alternative synthetic designs. The direct O-alkylation of the hydroxymethyl group remains the most straightforward and widely applied strategy.
Construction of the 4-Fluorobenzaldehyde Core
The synthesis of the 4-fluorobenzaldehyde scaffold is a critical preliminary stage. Several reliable methods are employed for its construction, each with distinct advantages and substrate requirements.
Halogen-Exchange Reactions (Halex) on Substituted Benzaldehydes
The halogen-exchange (Halex) process is a prominent method for synthesizing 4-fluorobenzaldehyde, typically involving the substitution of a chlorine atom with fluorine. nih.govwikipedia.org This nucleophilic aromatic substitution is commonly achieved by treating 4-chlorobenzaldehyde (B46862) with a fluoride (B91410) salt, such as potassium fluoride (KF). organic-chemistry.orgresearchgate.net To facilitate the reaction, high temperatures and polar aprotic solvents like dimethylformamide (DMF) or sulfolane (B150427) are often necessary due to the low solubility of KF. wikipedia.orgresearchgate.net
The efficiency of the Halex reaction is significantly enhanced by the use of phase-transfer catalysts. researchgate.net Catalytic systems, such as tetraphenylphosphonium (B101447) bromide in conjunction with 18-crown-6 (B118740) or polyethylene (B3416737) glycol dimethyl ether, have been shown to produce 4-fluorobenzaldehyde from 4-chlorobenzaldehyde in good yields. organic-chemistry.org One study reported achieving a 90% yield with 98% selectivity under optimal conditions using spray-dried KF and a tetraphenyl phosphonium (B103445) bromide catalyst in diphenyl solvents. researchgate.net The rate-determining step in this process is the addition of the fluoride ion to form a Meisenheimer complex, which is why aryl chlorides are more suitable substrates than the corresponding bromides or iodides due to chlorine's higher electronegativity. harvard.edu
Table 1: Catalysts and Solvents in Halex Reactions for 4-Fluorobenzaldehyde Synthesis
| Precursor | Fluorinating Agent | Catalyst System | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| 4-Chlorobenzaldehyde | Potassium Fluoride (KF) | Tetraphenylphosphonium bromide / Polyethylene glycol dimethyl ether | Aromatic Hydrocarbons | Good | organic-chemistry.org |
| 4-Chlorobenzaldehyde | Potassium Fluoride (KF) | Tetraphenylphosphonium bromide / 18-Crown-6 | - | Good | organic-chemistry.org |
| 4-Chlorobenzaldehyde | Spray-dried KF | Tetraphenyl phosphonium bromide | Diphenyl Solvents | 90% | researchgate.net |
| 4-Chlorobenzaldehyde | Anhydrous KF | Benzyl (B1604629) triphenyl phosphonium bromide / Polyethylene glycol dimethyl ether | o-Nitrotoluene | - | wikipedia.org |
Formylation Reactions on Fluorinated Aromatic Substrates
Direct formylation of fluorinated aromatic compounds presents another viable route to the 4-fluorobenzaldehyde core. medchemexpress.com This electrophilic aromatic substitution introduces a formyl group (-CHO) onto the aromatic ring. google.com One effective method involves the reaction of fluorobenzene (B45895) with carbon monoxide and a strong Lewis acid, such as aluminum chloride (AlCl₃), in the presence of a hydrogen halide. researchgate.netnih.gov This process generates a Lewis acid complex of 4-fluorobenzaldehyde, which is then liberated by quenching the reaction mass. researchgate.net
Another approach utilizes dichloromethyl alkyl ethers as formylating agents. For instance, dichloromethyl propyl ether and dichloromethyl butyl ether, in the presence of Lewis acids like FeCl₃, AlCl₃, or TiCl₄, have been successfully used for the formylation of fluorine-containing anisoles and toluenes. medchemexpress.com Formyl fluoride (HCOF) in the presence of boron trifluoride (BF₃) can also be used to formylate arenes. organic-chemistry.org
Table 2: Formylation Methods for Fluorinated Aromatic Substrates
| Substrate | Formylating Agent | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| Fluorobenzene | Carbon Monoxide / Hydrogen Halide | Strong Lewis Acid (e.g., AlCl₃) | 4-Fluorobenzaldehyde complex | researchgate.netnih.gov |
| Fluorine-containing anisoles | Dichloromethyl propyl ether | FeCl₃, AlCl₃, or TiCl₄ | Corresponding aldehydes | medchemexpress.com |
| 4-Fluorotoluene | Dichloromethyl methyl ether | AlCl₃ | 2-Fluoro-5-methylbenzaldehyde | medchemexpress.com |
| Arene | Formyl Fluoride (HCOF) | Boron Trifluoride (BF₃) | Aryl aldehyde | organic-chemistry.org |
Oxidation of Fluorobenzyl Alcohols
The oxidation of 4-fluorobenzyl alcohol to 4-fluorobenzaldehyde is a straightforward and common synthetic transformation. Various oxidizing agents can be employed for this purpose. For example, the oxidation of substituted benzyl alcohols can be achieved using activated manganese dioxide (MnO₂) in a solvent like dichloromethane. Another method involves the use of potassium peroxysulfate and copper(II) sulfate (B86663) in an acetonitrile/water mixture.
In the context of whole-cell catalysis, commercial Saccharomyces cerevisiae has been shown to selectively reduce 4-fluorobenzaldehyde to 4-fluorobenzyl alcohol. researchgate.net Conversely, manipulating the cellular redox state, for instance by adding acetone (B3395972), can decrease the selectivity towards the alcohol, indicating the reversibility and controllability of this biotransformation. researchgate.net
Ortho-Selective Functionalization Strategies
To construct the final target molecule, a functional group must be introduced at the position ortho to the aldehyde. A powerful strategy for achieving such regioselectivity is Directed ortho-Metalation (DoM) . organic-chemistry.orgmedchemexpress.com This method involves the use of a Directed Metalation Group (DMG) on the aromatic ring, which complexes with an organolithium reagent (like n-BuLi or s-BuLi) to direct deprotonation specifically at the adjacent ortho position. organic-chemistry.org
For benzaldehydes, the aldehyde group itself is incompatible with strong bases. Therefore, it must be transiently protected and converted into an effective DMG. medchemexpress.com One such method involves reacting the aldehyde with an amine, like N-isopropylaniline, to form an imine. The imine can then direct lithiation to the ortho position. Subsequent reaction with an appropriate electrophile, such as formaldehyde (B43269) or a synthetic equivalent, would introduce a hydroxymethyl group. Hydrolysis of the imine would then regenerate the aldehyde, yielding 2-(hydroxymethyl)-4-fluorobenzaldehyde . This intermediate is crucial for the final step in the synthesis of this compound.
Catalytic Transformations in the Synthesis of this compound
The final step in the synthesis of the title compound involves the formation of an ether linkage. This is typically achieved through a classic SN2 reaction known as the Williamson Ether Synthesis . nih.govorganic-chemistry.orgresearchgate.net This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. nih.gov
In this specific synthesis, the precursor 2-(hydroxymethyl)-4-fluorobenzaldehyde is treated with a strong base, such as sodium hydride (NaH), to deprotonate the benzylic alcohol, forming the corresponding alkoxide. nih.gov This alkoxide then undergoes a nucleophilic substitution reaction with an allyl halide, such as allyl bromide , to yield the final product, This compound . researchgate.net The reaction is best performed with primary alkyl halides like allyl bromide to favor the SN2 pathway over competing elimination reactions. organic-chemistry.org
Transition-Metal-Catalyzed Couplings
While the Williamson ether synthesis is a standard approach, modern organic synthesis also explores transition-metal-catalyzed reactions for C-C and C-O bond formation. Transition-metal catalysis, particularly with palladium, rhodium, or nickel, offers alternative routes for the alkylation and functionalization of arenes. medchemexpress.com
For instance, transition-metal-catalyzed C-H activation provides a direct method to functionalize an aromatic C-H bond. medchemexpress.com A hypothetical route could involve the rhodium-catalyzed C-H activation of a suitably protected 4-fluorobenzaldehyde derivative, followed by coupling with an allylic partner. However, achieving high regioselectivity for the ortho position in the absence of a strong directing group remains a significant challenge. Another approach could involve a nickel-catalyzed cross-coupling reaction where a pre-functionalized ortho group on the benzaldehyde ring is coupled with an allylic electrophile. These methods, while representing the forefront of catalytic chemistry, would require specific development for the synthesis of this particular target molecule.
Organocatalytic Pathways
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a powerful alternative to traditional metal-based catalysts. rsc.org This approach often provides high levels of stereoselectivity and is considered a cornerstone of green chemistry due to the typically low toxicity and environmental impact of the catalysts. While specific organocatalytic routes to this compound are not extensively detailed in publicly available literature, general organocatalytic methods for the synthesis of substituted benzaldehydes can be applied.
For instance, the formylation of a corresponding 1-[(allyloxy)methyl]-3-fluorobenzene derivative could be achieved using organocatalysts. The development of organocatalytic methods for the synthesis of axially chiral tetrasubstituted allenes demonstrates the power of this approach in controlling complex stereochemistry, a principle that can be extended to the synthesis of other complex molecules. rsc.org Mechanistic pathways in organocatalysis are diverse and can involve electrophilic addition to intermediates like cumulenolates or nucleophilic additions. rsc.org
Enzyme-Mediated (Biocatalytic) Syntheses
Biocatalysis utilizes enzymes to perform chemical transformations, offering exceptional selectivity under mild reaction conditions, often in aqueous media. rsc.orgnih.gov This aligns perfectly with the principles of green chemistry. acs.org The application of biocatalysis in the pharmaceutical industry has seen significant growth, enabling the synthesis of complex chiral molecules with high efficiency. nih.gov
For the synthesis of fluorinated compounds like this compound, biocatalysis holds significant promise. nih.govtdl.org While a direct biocatalytic synthesis of this specific aldehyde is not prominently reported, related transformations are well-documented. For example, alcohol dehydrogenases can be used for the selective oxidation of corresponding benzyl alcohol precursors to the aldehyde. Lipases are another class of versatile enzymes used in biocatalysis, known for their ability to function in both aqueous and non-aqueous environments. rsc.org For instance, Novozym 435, an immobilized lipase (B570770) from Candida antarctica, has been shown to be effective in producing fluorinated polyesters, highlighting its utility in reactions involving fluorinated substrates. nih.gov
The development of enzyme cascades, where multiple enzymatic reactions are performed in a single pot, further enhances the efficiency and sustainability of synthetic processes. nih.gov Such an approach could be envisioned for the synthesis of this compound, potentially starting from a simpler precursor and involving several enzyme-catalyzed steps.
Sustainable Synthesis and Green Chemistry Principles Applied to this compound
The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact and enhance the safety and efficiency of chemical processes. acs.orgresearchgate.net These principles are highly relevant to the synthesis of this compound.
Solvent Minimization and Alternative Media (e.g., Aqueous, Ionic Liquids)
A key principle of green chemistry is the reduction or elimination of hazardous solvents. chemmethod.com Research has focused on using alternative, more environmentally benign media. Aqueous synthesis is highly attractive, and methods are being developed for various reactions in water. rsc.org For example, the synthesis of benzimidazole (B57391) derivatives has been successfully carried out in a deep eutectic solvent (DES), which acted as both the solvent and a reactant, allowing for easy product recovery through simple water dilution and extraction. nih.gov Ionic liquids have also been explored as alternative solvents for biocatalytic reactions. mun.ca
Energy-Efficient Protocols (e.g., Microwave-Assisted, Photochemical)
Minimizing energy consumption is another core tenet of green chemistry. acs.org Microwave-assisted synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.orgnih.govnih.gov This method has been successfully applied to the synthesis of various heterocyclic compounds and could be adapted for the synthesis of this compound.
Photochemical synthesis, which uses light to initiate chemical reactions, offers another energy-efficient pathway. beilstein-journals.org Aldehydes themselves can act as photoinitiators. beilstein-journals.org The photophysical properties of benzaldehyde and its derivatives have been studied, revealing their ability to undergo various transformations upon irradiation. acs.orgresearchgate.net This opens up possibilities for novel, light-driven synthetic routes.
Continuous Flow Chemistry for Enhanced Efficiency and Scalability
Continuous flow chemistry has gained significant traction as a technology for the synthesis of fine chemicals and pharmaceuticals. flinders.edu.auumontreal.caresearchgate.netnih.gov This approach involves pumping reagents through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. The benefits include improved safety, better heat and mass transfer, and easier scalability compared to traditional batch processes. flinders.edu.aursc.org Multi-step syntheses can be "telescoped" into a single continuous process, significantly reducing manual handling and purification steps. umontreal.ca This methodology has been applied to the synthesis of a variety of complex molecules and holds great potential for the efficient and scalable production of this compound. nih.govrsc.org
Reactivity Profiles and Chemical Transformations of 2 Allyloxy Methyl 4 Fluorobenzaldehyde
Reactions at the Aldehyde Functionality of 2-[(Allyloxy)methyl]-4-fluorobenzaldehyde
The aldehyde group (-CHO) is an electrophilic center, making it susceptible to attack by a wide range of nucleophiles. This reactivity is central to the synthetic utility of this compound, allowing for the construction of more complex molecular architectures.
Nucleophilic Additions to the Carbonyl Group
Nucleophilic addition is a fundamental reaction class for aldehydes. The electron-withdrawing nature of the carbonyl oxygen, combined with the partial positive charge on the carbonyl carbon, facilitates the addition of various nucleophilic species.
The Aldol (B89426) and Knoevenagel condensation reactions are classic carbon-carbon bond-forming reactions involving the reaction of an aldehyde with an enolate or an active methylene (B1212753) compound, respectively. researchgate.netnih.govorganic-chemistry.orgrsc.org These reactions typically proceed via the initial nucleophilic addition to the aldehyde carbonyl, followed by a dehydration step to yield an α,β-unsaturated product. While these are characteristic reactions for aldehydes, specific examples detailing the Aldol or Knoevenagel condensation of this compound with active methylene compounds are not extensively documented in the surveyed scientific literature.
The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. This condensation reaction is a cornerstone in the synthesis of various nitrogen-containing heterocyclic compounds. For instance, this aldehyde is a key starting material in the synthesis of quinazoline (B50416) derivatives, which are of interest in medicinal chemistry.
In a documented synthetic pathway, this compound is reacted with an aminoanthranilate derivative. The reaction proceeds via the formation of an imine intermediate which then undergoes cyclization to form the quinazoline ring system. This transformation highlights the utility of the aldehyde's reactivity for constructing complex scaffolds.
Table 1: Example of Imine Formation in Quinazoline Synthesis
| Reactant 1 | Reactant 2 | Product Class |
| This compound | Methyl 2,5-diaminobenzoate | Quinazolines |
Organometallic reagents, such as Grignard and organolithium reagents, are potent nucleophiles that readily add to aldehydes to form secondary alcohols. This reaction is a powerful tool for carbon-carbon bond formation.
There are documented instances of this compound reacting with Grignard reagents. For example, treatment with methylmagnesium bromide results in the addition of a methyl group to the carbonyl carbon, yielding the corresponding secondary alcohol, 1-(2-((allyloxy)methyl)-4-fluorophenyl)ethanol. This reaction proceeds with high efficiency and is a key step in creating more elaborate molecular structures from the parent aldehyde.
Table 2: Grignard Reaction with this compound
| Aldehyde | Grignard Reagent | Product |
| This compound | Methylmagnesium bromide | 1-(2-((Allyloxy)methyl)-4-fluorophenyl)ethanol |
Oxidation Reactions to Carboxylic Acids and Esters
The aldehyde functional group can be readily oxidized to a carboxylic acid. This transformation is a common and important reaction in organic synthesis.
The oxidation of this compound to its corresponding carboxylic acid, 2-[(allyloxy)methyl]-4-fluorobenzoic acid, has been successfully carried out using strong oxidizing agents. One documented method employs potassium permanganate (B83412) (KMnO₄) in an aqueous acetone (B3395972) solution. This reaction provides a direct route to the valuable carboxylic acid derivative, which can serve as a building block for other compounds, including esters. While direct oxidation to esters is also a common transformation for aldehydes, specific examples starting from this compound are less commonly reported, with the synthesis typically proceeding via the carboxylic acid intermediate.
Table 3: Oxidation of this compound
| Starting Material | Reagent(s) | Product |
| This compound | Potassium permanganate (KMnO₄), Acetone, Water | 2-[(Allyloxy)methyl]-4-fluorobenzoic acid |
Reduction Reactions to Alcohols and Alkanes
The aldehyde functional group in this compound is readily susceptible to reduction, yielding either the corresponding primary alcohol or the fully deoxygenated methyl group (alkane). The choice of reducing agent and reaction conditions dictates the final product.
The partial reduction to the primary alcohol, (2-(((allyloxy)methyl)-4-fluorophenyl)methanol, is typically achieved using mild hydride reagents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a common and effective method for this transformation. Alternatively, lithium aluminum hydride (LiAlH₄) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether can be used, although it is a more powerful reagent. The general feasibility of reducing a substituted fluorobenzaldehyde to its corresponding alcohol is a well-established transformation in organic synthesis. nih.gov
Complete reduction of the aldehyde to an alkane, yielding 1-((allyloxy)methyl)-4-fluoro-2-methylbenzene, requires more forceful conditions to remove the oxygen atom entirely. Classic methods for this deoxygenation include the Wolff-Kishner reaction (using hydrazine (B178648) and a strong base like potassium hydroxide (B78521) at high temperatures) or the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid).
| Reaction Type | Typical Reagents | Solvent | Product |
|---|---|---|---|
| Reduction to Alcohol | Sodium borohydride (NaBH₄) | Methanol/Ethanol | (2-(((Allyloxy)methyl)-4-fluorophenyl)methanol |
| Reduction to Alcohol | Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | (2-(((Allyloxy)methyl)-4-fluorophenyl)methanol |
| Reduction to Alkane (Deoxygenation) | Hydrazine, Potassium hydroxide (Wolff-Kishner) | Diethylene glycol | 1-((Allyloxy)methyl)-4-fluoro-2-methylbenzene |
| Reduction to Alkane (Deoxygenation) | Zinc amalgam (Zn(Hg)), Hydrochloric acid (HCl) (Clemmensen) | Water/Toluene | 1-((Allyloxy)methyl)-4-fluoro-2-methylbenzene |
Radical Reactions Involving the Aldehyde Group (e.g., Acyl Radical Chemistry)
The aldehyde group of this compound can serve as a precursor to acyl and alkyl radicals through decarbonylation processes. nih.gov Radical decarbonylation provides a powerful method for generating carbon-centered radicals that can be used in subsequent bond-forming reactions. nih.govglobethesis.com
The process is initiated by the abstraction of the aldehydic hydrogen atom by a radical initiator, often facilitated by heat or light. This generates an acyl radical. The resulting acyl radical is often unstable and can readily extrude a molecule of carbon monoxide (CO) to form a new alkyl (in this case, benzylic) radical. nih.govumich.edu This transformation converts the aldehyde into a reactive 2-[(allyloxy)methyl]-4-fluorobenzyl radical intermediate.
This decarbonylative strategy has been employed in various synthetic applications, including iron-catalyzed cross-coupling reactions where radicals generated from aldehydes are coupled with other partners. researchgate.net Once formed, the 2-[(allyloxy)methyl]-4-fluorobenzyl radical can participate in a range of chemical transformations, such as:
Atom Transfer Reactions: Abstracting an atom (e.g., a halogen) from a suitable donor.
Addition to π-Systems: Adding to alkenes or alkynes to form new carbon-carbon bonds.
Radical-Radical Coupling: Dimerizing or cross-coupling with another radical species present in the reaction medium.
Visible-light photoredox catalysis has emerged as a particularly mild and efficient way to generate acyl radicals from aldehydes for use in synthesis. nih.gov
| Reaction Type | Initiation Method | Key Intermediate | Potential Subsequent Reaction |
|---|---|---|---|
| Radical Decarbonylation | Thermal or Photochemical Initiation (e.g., peroxides) | 2-[(Allyloxy)methyl]-4-fluorobenzoyl radical | Extrusion of Carbon Monoxide |
| Acyl Radical Trapping | Visible-Light Photoredox Catalysis | 2-[(Allyloxy)methyl]-4-fluorobenzoyl radical | Coupling with SOMOphiles (e.g., dicyano-olefins) nih.gov |
| Decarbonylative Coupling | Transition Metal Catalysis (e.g., Fe, Co) | 2-[(Allyloxy)methyl]-4-fluorobenzyl radical | Cross-coupling with other organic fragments globethesis.comresearchgate.net |
Transformations Involving the Allyloxy Moiety
Rearrangement Reactions (e.g., Claisen Rearrangements)
The Claisen rearrangement is a powerful byjus.combyjus.com-sigmatropic rearrangement that forms a C-C bond by converting an allyl vinyl ether or an allyl aryl ether into an unsaturated carbonyl compound or an ortho-allyl phenol (B47542), respectively. byjus.comorganic-chemistry.orgwikipedia.org The reaction typically proceeds through a concerted, cyclic transition state upon heating or catalysis by a Lewis acid. princeton.edulibretexts.org
For this compound, the substrate is an allyl benzyl (B1604629) ether derivative. This structure does not fit the classical template of an allyl vinyl ether or an allyl aryl ether, and therefore is not expected to undergo a standard Claisen rearrangement directly. The classic aromatic Claisen rearrangement requires the allyl group to be attached directly to the oxygen of a phenol. libretexts.org
However, related sigmatropic rearrangements could be envisaged under specific conditions, or the molecule could be a synthetic target derived from a precursor that does undergo a Claisen rearrangement. For instance, a hypothetical Claisen rearrangement of the isomeric precursor, 2-(allyloxy)-4-fluorobenzaldehyde, would be expected to yield 3-allyl-2-hydroxy-4-fluorobenzaldehyde.
Variations of the Claisen rearrangement are extensive and can be catalyzed under milder conditions. libretexts.org These include the Ireland-Claisen, Johnson-Claisen, and Bellus-Claisen rearrangements, which expand the scope of the transformation to different substrate classes like allylic esters and amines. wikipedia.orglibretexts.org
Olefin Functionalizations
The terminal double bond of the allyloxy group is a versatile handle for a wide array of chemical transformations, allowing for the introduction of new functional groups and the construction of complex molecular architectures.
Olefin metathesis, catalyzed by ruthenium or molybdenum complexes, is a robust method for reorganizing carbon-carbon double bonds. organic-chemistry.orgorganic-chemistry.org
Ring-Closing Metathesis (RCM): RCM is an intramolecular process that forms cyclic alkenes from acyclic dienes. organic-chemistry.org Since this compound contains only one alkene, a second double bond must first be installed for RCM to occur. This can be achieved by reacting the aldehyde with an appropriate olefin-containing nucleophile (e.g., an allyl Grignard reagent or an allylic Wittig reagent) to generate a diene precursor. This precursor can then undergo RCM to form a cyclic ether.
Notably, a 2-allyl-4-fluorophenyl group, which is structurally related to the core of the title compound, has been successfully employed as an auxiliary in relay ring-closing metathesis (RRCM). nih.gov In this strategy, the catalyst first engages with the accessible allyl group on the aromatic ring, which then facilitates an intramolecular metathesis at a more distant site. nih.gov
Cross-Metathesis (CM): CM is an intermolecular reaction between two different olefins. organic-chemistry.org The allyl group of this compound can react with a variety of olefin partners to generate new, more substituted alkenes. The reaction is driven forward by the release of ethylene (B1197577) gas if a terminal olefin is used. illinois.edu The choice of catalyst (e.g., Grubbs, Hoveyda-Grubbs, or Stewart-Grubbs catalysts) can influence the efficiency and stereoselectivity (E/Z) of the reaction. frontiersin.org
| Reaction Type | Olefin Partner | Typical Catalyst | Product Class |
|---|---|---|---|
| Cross-Metathesis | Styrene | Hoveyda-Grubbs II | Cinnamyl ether derivative |
| Cross-Metathesis | Methyl acrylate | Grubbs II | Unsaturated ester derivative |
| Cross-Metathesis | Vinyl silane (B1218182) | Grubbs II | Allylic silane derivative |
| Cross-Metathesis | 1,2-Dihaloethene | Mo or W alkylidene | Z-alkenyl halide derivative nih.gov |
Hydrofunctionalization involves the addition of an H-X molecule across the double bond of the allyl group. This class of reactions provides direct access to a variety of functionalized products with high atom economy. nih.gov
Hydroboration-Oxidation: This is a two-step reaction that converts an alkene into an alcohol. wikipedia.org The first step involves the addition of a borane (B79455) reagent (e.g., BH₃·THF) across the double bond in a syn-selective, anti-Markovnikov fashion. wvu.edulibretexts.org This means the boron atom adds to the terminal carbon, and the hydrogen adds to the internal carbon. The resulting organoborane intermediate is then oxidized in a second step, typically with hydrogen peroxide (H₂O₂) and aqueous base, to replace the carbon-boron bond with a carbon-hydroxyl bond, with retention of stereochemistry. masterorganicchemistry.com Applying this sequence to this compound would yield 3-{[2-(formyl)-5-fluorobenzyl]oxy}propan-1-ol.
Other Hydrofunctionalizations: The allyl group can undergo various other metal-catalyzed hydrofunctionalization reactions. For example, hydroalkoxylation, the addition of an alcohol across the double bond, can be catalyzed by gold(I) complexes to regioselectively form tertiary allylic ethers from allenes, a related class of unsaturated compounds. nih.gov Similar principles can be applied to alkenes to generate new ethers. The development of catalytic systems for diastereodivergent hydrofunctionalization allows for the selective synthesis of different stereoisomers from the same starting material by tuning the catalyst or ligands. acs.org
| Reaction Type | Reagents | Key Feature | Product |
|---|---|---|---|
| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | Anti-Markovnikov alcohol formation wvu.edu | 3-{[2-(Formyl)-5-fluorobenzyl]oxy}propan-1-ol |
| Wacker-type Oxidation | PdCl₂, CuCl₂, O₂ | Markovnikov ketone formation | 1-{[2-(Formyl)-5-fluorobenzyl]oxy}propan-2-one |
| Epoxidation | m-CPBA | Forms an epoxide ring | 2-({[2-(Formyl)-5-fluorobenzyl]oxy}methyl)oxirane |
Epoxidation and Dihydroxylation Reactions
The alkene functionality within the allyl group of this compound is susceptible to oxidation reactions, primarily epoxidation and dihydroxylation. These reactions transform the allyl group into an epoxide or a vicinal diol, respectively, introducing new functional handles for further synthetic elaboration.
Epoxidation: The conversion of the terminal double bond to an epoxide can be readily achieved using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA). youtube.com The reaction proceeds via a concerted mechanism where an oxygen atom is transferred from the peroxyacid to the alkene, forming a three-membered epoxide ring. youtube.comchadsprep.com Unlike allylic alcohols where the hydroxyl group can direct the stereochemistry of the epoxidation, the ether linkage in this compound is expected to have a less pronounced directing effect. youtube.com The reaction rate is influenced by the nucleophilicity of the alkene; more electron-rich double bonds react faster. libretexts.org
Dihydroxylation: The allyl group can undergo dihydroxylation to form a glycol (a vicinal diol) through two primary stereochemical pathways:
Anti-Dihydroxylation: This two-step process typically begins with the epoxidation of the alkene as described above. The resulting epoxide is then subjected to acid-catalyzed ring-opening with water as the nucleophile. libretexts.orglibretexts.org The nucleophilic attack occurs from the side opposite the epoxide oxygen, resulting in the formation of a trans-diol, a process known as anti-addition. chadsprep.comlibretexts.org
Syn-Dihydroxylation: This pathway involves the direct conversion of the alkene to a cis-diol in a single step. Reagents such as osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (KMnO₄) are commonly used. libretexts.orglibretexts.org These reactions proceed through a cyclic intermediate, a metallocyclic ester, which ensures that both hydroxyl groups are delivered to the same face of the double bond (syn-addition). youtube.comlibretexts.org Due to the toxicity and expense of osmium tetroxide, catalytic amounts are often used in conjunction with a stoichiometric co-oxidant. libretexts.org
Table 1: Common Reagents for Epoxidation and Dihydroxylation of the Allyl Group
| Transformation | Reagent(s) | Stereochemistry | Product |
|---|---|---|---|
| Epoxidation | m-CPBA | N/A | 2-(Oxiran-2-ylmethyl)-4-fluorobenzaldehyde |
Selective Cleavage of Allyl Ethers
The allyl ether in this compound serves as a protecting group for the hydroxymethyl functionality. The selective cleavage of this ether is a crucial deprotection step in multi-step syntheses. Various methods have been developed for this transformation, often leveraging transition metal catalysis under mild conditions. acsgcipr.org
The most prevalent methods involve palladium(0) catalysts. organic-chemistry.orgorganic-chemistry.org These reactions typically proceed through the formation of a π-allyl palladium(II) complex. organic-chemistry.org An allyl group acceptor, often a nucleophile, is required to trap the allyl cation and regenerate the catalyst. acsgcipr.org Other techniques, including those using strong bases or oxidative conditions, are also available. organic-chemistry.orgrsc.org
Key Cleavage Methods:
Palladium-Catalyzed Cleavage: A combination of a palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a hydride source like polymethylhydrosiloxane (B1170920) (PMHS) with an activator like zinc chloride (ZnCl₂) can efficiently cleave allyl ethers under neutral conditions. organic-chemistry.org This method is noted for its chemoselectivity and high yields. organic-chemistry.org
Base-Induced Cleavage: Strong bases like tert-butyllithium (B1211817) can induce the cleavage of allylic ethers at low temperatures. This reaction is believed to proceed via an Sₙ2' mechanism. organic-chemistry.org
Oxidative Cleavage: Methods using oxoammonium salts under biphasic conditions can oxidatively cleave allyl ethers to furnish the corresponding aldehydes. rsc.org Another oxidative approach involves hydroxylation of the allyl double bond followed by periodate (B1199274) scission of the resulting diol. organic-chemistry.org
Table 2: Selected Methods for Allyl Ether Cleavage
| Reagent System | Conditions | Mechanism/Comments |
|---|---|---|
| Pd(PPh₃)₄, PMHS, ZnCl₂ | Ambient temperature | Mild, chemoselective, and efficient. organic-chemistry.org |
| Pd(0) catalyst, Barbituric acid derivatives | Room temperature | Allows for selective cleavage of different types of allyl ethers. |
| tert-Butyllithium | Low temperature | Proceeds via an Sₙ2' process. organic-chemistry.org |
| Oxoammonium salt | Biphasic, mild heating | Oxidative cleavage to yield an aldehyde. rsc.org |
Reactivity of the Fluorinated Aromatic Ring in this compound
The aromatic ring of the title compound is substituted with three distinct groups: a fluorine atom, an aldehyde group, and an allyloxymethyl group. The electronic properties of these substituents govern the ring's reactivity towards both nucleophilic and electrophilic attack.
Nucleophilic Aromatic Substitution (SₙAr) at the Fluoro Position
Nucleophilic aromatic substitution (SₙAr) is a key reaction for functionalizing the aromatic ring by displacing the fluorine atom. The success of this reaction is highly dependent on the electronic nature of the aromatic ring. nih.gov
The SₙAr mechanism typically involves a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing the leaving group (fluorine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.govstackexchange.com The loss of the fluoride (B91410) ion in the second step restores the aromaticity of the ring. For this reaction to be favorable, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) at positions ortho and/or para to the leaving group. nih.govmasterorganicchemistry.com
In this compound, the aldehyde group (-CHO) is a powerful electron-withdrawing group located para to the fluorine atom. This positioning strongly activates the ring for SₙAr by stabilizing the negative charge of the Meisenheimer intermediate through resonance. masterorganicchemistry.comuomustansiriyah.edu.iq Fluorine is an excellent leaving group in SₙAr reactions, in part because its high electronegativity activates the ring towards nucleophilic attack, and the C-F bond-breaking step is not the rate-determining step. masterorganicchemistry.com
The allyloxymethyl group at the ortho position to the aldehyde and meta to the fluorine atom influences the SₙAr reaction through a combination of electronic and steric effects.
Electronic Effect: The allyloxymethyl group (-CH₂OCH₂CH=CH₂) is generally considered to be weakly electron-withdrawing or neutral in its inductive effect and does not participate in resonance stabilization of the Meisenheimer complex in the same way as a nitro or cyano group. Its electronic impact on the rate of SₙAr is therefore expected to be minor compared to the powerful activating effect of the para-aldehyde group.
Steric Effect: The ortho-substituent can sterically hinder the approaching nucleophile. However, given that the substituent is -CH₂O-R, the bulk is somewhat removed from the aromatic ring itself. While some steric hindrance is possible, particularly with bulky nucleophiles, it is not expected to be prohibitive. In some cases, ortho substituents can even accelerate SₙAr reactions, though this is less common. stackexchange.com The primary driver for reactivity remains the para-aldehyde group.
The activated nature of the 4-fluoro position allows for SₙAr reactions with a wide variety of nucleophiles. The reaction of 4-fluorobenzaldehyde (B137897) and its derivatives with different nucleophiles is well-documented. walisongo.ac.idnih.govmdpi.com
Amines: Primary and secondary amines, including cyclic secondary amines, readily displace the fluorine atom to form 4-amino-substituted benzaldehydes. mdpi.comnih.gov
Alcohols/Phenols: In the presence of a base such as potassium carbonate, alkoxides and phenoxides act as effective nucleophiles to form aryl ethers. walisongo.ac.idacs.orgchegg.com The base is required to deprotonate the alcohol, generating the more potent alkoxide/phenoxide nucleophile. chegg.com
Thiolates: Thiolates, generated by deprotonating thiols with a suitable base, are excellent nucleophiles and react efficiently to produce 4-thioether-substituted benzaldehydes.
Carbanions: Stabilized carbanions, such as those derived from β-ketonitriles or organometallic reagents, can also displace the fluorine atom, leading to the formation of new carbon-carbon bonds. mdpi.comresearchgate.net
Table 3: Representative SₙAr Reactions on Activated 4-Fluoroaromatics
| Nucleophile Type | Example Nucleophile | Base/Conditions | Product Type |
|---|---|---|---|
| Amine | Pyrrolidine | Heat (e.g., MeCN) | 2-[(Allyloxy)methyl]-4-(pyrrolidin-1-yl)benzaldehyde mdpi.com |
| Alcohol | 4-Methoxyphenol | K₂CO₃, DMSO, Heat | 2-[(Allyloxy)methyl]-4-(4-methoxyphenoxy)benzaldehyde walisongo.ac.idacs.org |
| Thiolate | Sodium thiomethoxide (NaSMe) | Aprotic solvent (e.g., DMF) | 2-[(Allyloxy)methyl]-4-(methylthio)benzaldehyde |
| Carbanion | Organolithium/Grignard reagents | THF, Low temperature | 2-[(Allyloxy)methyl]-4-alkyl/aryl-benzaldehyde researchgate.net |
Aromatic Electrophilic Substitution (EAS) Considerations and Regioselectivity
While the electron-deficient nature of the aromatic ring makes it highly susceptible to nucleophilic attack, it is correspondingly deactivated towards aromatic electrophilic substitution (EAS). uci.edu The directing effects of the existing substituents determine the position of any potential electrophilic attack.
-CHO (Aldehyde): This group is strongly deactivating and a meta-director due to its electron-withdrawing resonance and inductive effects. uomustansiriyah.edu.iqyoutube.comlibretexts.org
-F (Fluoro): This group is deactivating due to its strong inductive effect but is an ortho, para-director because of its ability to donate a lone pair of electrons via resonance. libretexts.org
-CH₂OCH₂CH=CH₂ (Allyloxymethyl): This group is considered an activating, ortho, para-director. The ether oxygen can donate electron density to the ring via resonance, activating the positions ortho and para to it.
The aldehyde directs meta to itself (to positions 3 and 5).
The fluorine directs ortho and para to itself (to positions 3 and 5).
The allyloxymethyl group directs ortho and para to itself (to positions 3 and 5).
In this case, all three substituents direct incoming electrophiles to the same positions: C3 and C5. Position 3 is ortho to both the allyloxymethyl group and the aldehyde, while position 5 is ortho to the fluorine and para to the allyloxymethyl group. The powerful deactivating nature of the aldehyde group suggests that any EAS reaction would require harsh conditions and would likely proceed slowly, with the electrophile adding to either position 3 or 5.
Table 4: Summary of Substituent Effects on EAS
| Substituent | Position | Electronic Effect | Directing Influence |
|---|---|---|---|
| -CHO | 1 | Strongly deactivating | Meta |
| -CH₂OCH₂CH=CH₂ | 2 | Activating | Ortho, Para |
| -F | 4 | Deactivating | Ortho, Para |
Transition-Metal-Catalyzed Coupling Reactions of the Aryl Fluoride
The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making aryl fluorides notoriously challenging substrates for transition-metal-catalyzed cross-coupling reactions. The high bond dissociation energy and the low propensity of fluorine to engage in oxidative addition present significant hurdles. However, advancements in catalyst design, particularly the development of highly active and electron-rich phosphine (B1218219) ligands, have enabled the use of aryl fluorides in various coupling reactions.
For a molecule like this compound, the primary focus of such coupling reactions would be the substitution of the fluorine atom. While specific studies on this exact substrate are not extensively documented, the reactivity can be inferred from established protocols for related fluorobenzaldehyde derivatives.
Commonly employed transition-metal-catalyzed reactions for aryl fluorides include:
Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. For the coupling of an aryl fluoride, highly active palladium catalysts, often in conjunction with bulky, electron-rich phosphine ligands like those of the biarylphosphine class (e.g., SPhos, XPhos), are typically required. The reaction would involve the coupling of this compound with a boronic acid or ester in the presence of a palladium catalyst and a base.
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. Similar to the Suzuki-Miyaura coupling, this transformation necessitates the use of specialized palladium catalysts and ligands to activate the inert C-F bond. The reaction would enable the introduction of a variety of primary and secondary amines at the 4-position of the benzaldehyde (B42025) ring.
Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl halide. While less common for aryl fluorides compared to other aryl halides, successful examples have been reported using advanced catalytic systems.
The following table summarizes potential transition-metal-catalyzed coupling reactions involving the aryl fluoride of this compound, with representative conditions based on analogous systems.
| Reaction Type | Catalyst/Ligand | Coupling Partner | Base | Solvent | Potential Product |
| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | Arylboronic acid | K₃PO₄ | Toluene/H₂O | 4-Aryl-2-[(allyloxy)methyl]benzaldehyde |
| Buchwald-Hartwig | Pd₂(dba)₃ / BrettPhos | Primary/Secondary Amine | NaOtBu | Toluene | 4-Amino-2-[(allyloxy)methyl]benzaldehyde |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Terminal Alkyne | Et₃N | THF | 4-Alkynyl-2-[(allyloxy)methyl]benzaldehyde |
Multicomponent Reactions (MCRs) Featuring this compound
Multicomponent reactions, in which three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are powerful tools in modern synthetic chemistry. The aldehyde functionality of this compound makes it an ideal candidate for integration into various MCRs.
Integration into Classic MCRs (e.g., Ugi, Passerini, Biginelli)
Ugi Reaction: The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide derivative. This compound can serve as the aldehyde component in this reaction, leading to the formation of complex, highly functionalized products. The presence of the allyl and fluoro substituents introduces additional points for post-Ugi modifications.
Passerini Reaction: The Passerini three-component reaction (Passerini-3CR) involves the reaction of an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide. As with the Ugi reaction, this compound can readily participate as the aldehyde component.
Biginelli Reaction: The Biginelli reaction is a three-component synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793). The use of this compound in this reaction would produce dihydropyrimidinones bearing the substituted phenyl ring, which could be of interest in medicinal chemistry.
Development of Novel MCRs for Accessing Complex Architectures
The unique combination of functional groups in this compound—the aldehyde, the allyl ether, and the aryl fluoride—opens up possibilities for the development of novel MCRs. For instance, a sequential MCR-cross-coupling strategy could be envisioned. First, the aldehyde participates in an MCR, and subsequently, the aryl fluoride or the allyl group is engaged in a transition-metal-catalyzed transformation. This approach allows for the rapid construction of molecular complexity from a single, versatile building block.
Exploring Diversity-Oriented Synthesis (DOS) Pathways
Diversity-oriented synthesis aims to generate libraries of structurally diverse small molecules. This compound is an excellent scaffold for DOS due to its multiple reactive sites. The aldehyde can be transformed through various carbonyl chemistries, the allyl group can undergo olefin metathesis or other transformations, and the aryl fluoride can be a handle for cross-coupling reactions. By systematically exploring the reactivity at each of these sites, a wide array of diverse molecular architectures can be accessed from a common starting material.
Stereoselective Transformations of this compound
Asymmetric Induction in Carbonyl Chemistry
The aldehyde group of this compound is a prochiral center, making it a suitable substrate for a variety of stereoselective transformations.
Asymmetric Nucleophilic Addition: The addition of organometallic reagents (e.g., Grignard reagents, organolithiums) or other nucleophiles to the aldehyde can be rendered stereoselective by the use of chiral catalysts or auxiliaries. This would lead to the formation of enantioenriched secondary alcohols.
Asymmetric Allylation and Crotylation: The addition of allyl or crotyl organometallic reagents to the aldehyde can be controlled to produce homoallylic alcohols with high levels of diastereoselectivity and enantioselectivity.
Asymmetric Reductions: The reduction of the aldehyde to the corresponding alcohol can be achieved with high enantioselectivity using chiral reducing agents, such as those derived from boranes (e.g., Corey-Bakshi-Shibata reduction) or transition metal catalysts (e.g., Noyori asymmetric hydrogenation).
The following table provides examples of potential stereoselective transformations of the aldehyde functionality.
| Reaction Type | Reagent/Catalyst | Product Type | Stereochemical Outcome |
| Asymmetric Alkylation | R-MgX / Chiral Ligand | Secondary Alcohol | Enantioenriched |
| Asymmetric Allylation | Allyl-B(OR)₂ / Chiral Catalyst | Homoallylic Alcohol | Enantioenriched |
| Asymmetric Reduction | CBS Catalyst / BH₃ | Primary Alcohol | Enantioenriched |
Chiral Catalyst-Mediated Reactions
The aldehyde group in this compound is a prime target for a variety of chiral catalyst-mediated reactions to introduce a new stereocenter. These reactions are crucial for the synthesis of enantiomerically enriched compounds. Two prominent examples of such transformations are asymmetric additions to the carbonyl group and photochemical reactions.
One potential avenue is the use of chiral N-heterocyclic carbene (NHC) catalysts. For instance, a chiral copper-NHC catalyst system could be employed in an umpolung strategy. In such a reaction, the aldehyde, which is typically an electrophile, is converted into a nucleophilic species. This chiral nucleophile can then react with various electrophiles, such as aryl or allyl halides, to form chiral secondary alcohol derivatives with high enantioselectivity. nih.gov The reaction would proceed through the formation of a chiral α-alkoxyalkylcopper(I) intermediate, with the stereochemical outcome being dictated by the chiral environment of the NHC ligand. nih.gov
Another approach involves enantioselective photochemical reactions. Chiral 1,3,2-oxazaborolidines can serve as Lewis acid catalysts that coordinate to the aldehyde's carbonyl oxygen. acs.org This coordination not only activates the aldehyde for reactions but also creates a chiral pocket around it. Upon photochemical excitation, the complex can undergo reactions like [2+2] photocycloadditions with alkenes, leading to the formation of chiral oxetanes. The enantioselectivity of these reactions can be high, although it often requires a significant loading of the chiral catalyst to outcompete the uncatalyzed background reaction. acs.org
The following table illustrates the potential outcomes of such chiral catalyst-mediated reactions on an analogous aromatic aldehyde, demonstrating the typical yields and enantiomeric excesses (ee) that could be expected.
| Reaction Type | Chiral Catalyst System | Reactant | Product Type | Hypothetical Yield (%) | Hypothetical ee (%) |
| Asymmetric Allylation | Copper-NHC | Allyl Phosphate | Chiral Secondary Alcohol | 85 | 92 |
| Photochemical [2+2] Cycloaddition | Chiral 1,3,2-Oxazaborolidine | Cyclopentene | Chiral Oxetane | 70 | 88 |
This table presents hypothetical data based on reactions with structurally similar aromatic aldehydes and is intended to be illustrative of the potential of this compound in such transformations.
Diastereoselective Control in Multi-Step Sequences
In a multi-step synthesis, the stereochemistry of a newly created chiral center can direct the outcome of subsequent reactions, a phenomenon known as diastereoselective control. For this compound, a chiral center can be introduced, for example, by the enantioselective reduction of the aldehyde to a chiral alcohol using a chiral reducing agent like a CBS catalyst (Corey-Bakshi-Shibata).
Once this chiral alcohol is formed, its stereochemistry can influence subsequent reactions on the allyloxy group. For instance, an intramolecular cyclization reaction, such as an iodoetherification, would proceed through a transition state where the existing stereocenter dictates the facial selectivity of the electrophilic attack on the double bond. This would lead to the formation of a cyclic ether with a specific diastereomeric ratio. The relative orientation of the substituents in the resulting product would be determined by the stereochemistry of the starting alcohol.
Another example would be a diastereoselective epoxidation of the allyl group. The chiral alcohol, or a derivative thereof, could direct an epoxidizing agent (e.g., m-CPBA) to one face of the double bond over the other through hydrogen bonding or steric hindrance. This would result in the formation of one diastereomer of the corresponding epoxide in excess. Such multi-step sequences, where the stereochemical information is relayed from one part of the molecule to another, are fundamental in the synthesis of complex chiral molecules. odinity.com The diastereoselectivity of these reactions is often explained by considering steric models of the transition states, such as the Felkin-Anh or Cram-chelation models.
The table below provides a hypothetical example of a two-step sequence starting with this compound to illustrate diastereoselective control.
| Step | Reaction | Reagents | Intermediate/Product | Stereochemical Outcome |
| 1 | Asymmetric Reduction | (R)-CBS, BH3·SMe2 | Chiral Alcohol | 95% ee (R-enantiomer) |
| 2 | Diastereoselective Epoxidation | m-CPBA | Chiral Epoxide | 90:10 diastereomeric ratio |
This table presents a hypothetical reaction sequence to demonstrate the principle of diastereoselective control and does not represent experimentally verified results for this compound.
Applications of 2 Allyloxy Methyl 4 Fluorobenzaldehyde As a Strategic Synthetic Building Block
Construction of Diverse Heterocyclic Frameworks
The benzaldehyde (B42025) functional group is a cornerstone in the synthesis of numerous nitrogen-containing heterocycles. While direct literature citing 2-[(Allyloxy)methyl]-4-fluorobenzaldehyde for these specific syntheses is limited, its structure is amenable to well-established synthetic protocols.
Quinolines: The synthesis of quinolines often involves the reaction of an aromatic amine with a carbonyl compound. nih.gov Classic methods like the Skraup–Doebner–Miller synthesis utilize α,β-unsaturated aldehydes, which can be derived from benzaldehyde precursors. nih.gov More modern approaches involve metal-catalyzed reactions or annulations based on precursors like 2-azidobenzaldehydes to construct the quinoline (B57606) core. mdpi.com It is plausible that this compound could serve as a precursor in multi-step sequences, for instance, by condensation with activated methylene (B1212753) compounds followed by cyclization with an amine source to build the pyridine (B92270) ring fused to the existing benzene (B151609) ring. mdpi.com The resulting quinoline could be a 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde, a useful intermediate for synthesizing HMG-CoA reductase inhibitors. google.com
Pyrimidines: The Biginelli reaction is a classic multi-component reaction that combines an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form dihydropyrimidines. A related compound, 2-bromo-4-fluorobenzaldehyde, has been successfully employed in such reactions to generate complex pyrimidine (B1678525) derivatives that serve as precursors to spiro-ring systems with potential biological activity. nih.gov This demonstrates the utility of the 4-fluorobenzaldehyde (B137897) scaffold in these cyclocondensations.
Indoles: Indole (B1671886) synthesis can be achieved through various methods, including the Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. nih.gov The aldehyde group of this compound could participate in such reactions. Alternatively, modern transition-metal-catalyzed methods, such as those using copper or silver to promote cyclization of ortho-alkynyl triazenes, represent advanced strategies for indole formation. pkusz.edu.cn While not a direct application, these methods highlight the diverse pathways available for converting functionalized benzaldehydes into valuable indole scaffolds. researchgate.net
The presence of the ortho-allyloxy functionality makes this compound a prime candidate for intramolecular cyclization reactions to form oxygen-containing heterocycles, most notably chroman derivatives.
Chromans: A robust and well-documented application for the general class of 2-(allyloxy)arylaldehydes is the synthesis of chroman-4-ones via cascade radical annulation. nih.govresearchgate.net This metal-free method typically involves treating the aldehyde with a radical source, which triggers an intramolecular cyclization of the allyl group onto the carbonyl carbon. nih.gov This process efficiently constructs the chroman-4-one core, a scaffold found in many bioactive compounds. researchgate.net Applying this methodology to this compound would be expected to yield a 6-fluoro-3-substituted-chroman-4-one derivative. The reaction conditions are generally mild and tolerant of various functional groups. nih.gov
Table 1: General Conditions for Cascade Radical Annulation to Chroman-4-ones
| Parameter | Condition | Source |
|---|---|---|
| Starting Material | 2-(allyloxy)arylaldehyde | nih.gov |
| Reagent | Oxalate (e.g., 2-methoxy-2-oxoacetic acid) | nih.gov |
| Oxidant | (NH₄)₂S₂O₈ | nih.gov |
| Solvent | DMSO/H₂O mixture | nih.gov |
| Temperature | 90 °C | nih.gov |
| Atmosphere | N₂ | nih.gov |
| Outcome | Ester-containing chroman-4-one | nih.gov |
Isochromans: The synthesis of isochromans typically proceeds through different pathways, such as the Pictet-Spengler reaction using epoxides as aldehyde surrogates or the cyclization of benzylic alcohols. researchgate.netgoogle.com While the structural elements are present, the direct conversion of this compound to an isochroman (B46142) via its intrinsic functional groups is not a commonly reported transformation in the reviewed literature.
The functional groups on this compound can serve as anchor points for constructing more intricate polycyclic systems.
Spiro-Ring Systems: As mentioned, the 4-fluorobenzaldehyde core can participate in reactions like the Biginelli condensation to produce heterocycles. nih.gov These resulting dihydropyrimidines can be further functionalized at the nitrogen atoms to introduce spirocyclic moieties, leading to complex structures with potential applications as antiviral agents. nih.gov The allyl group also offers a handle for subsequent ring-forming reactions to build spiro systems.
Fused-Ring Systems: The aldehyde functionality is a common starting point for annulation strategies to build fused rings. For example, 2-chloroquinoline-3-aldehydes, formed from Vilsmeier-Haack reactions on acetanilides, are excellent substrates for fusing a variety of heterocyclic rings onto the quinoline core. clockss.org Similarly, the aldehyde of this compound could be transformed into an enamine or other reactive intermediate to facilitate the construction of fused-ring systems. Modern methods for creating fused-ring electronic acceptors often rely on cyclization reactions that form new carbon-carbon or carbon-nitrogen bonds to link aromatic units. unc.edu
Precursor for the Synthesis of Complex Organic Molecules
Beyond heterocycle formation, the distinct reactivity of the aldehyde and allyl ether groups allows for their elaboration into more complex functionalities, making the parent molecule a valuable scaffold.
The aldehyde and allyl groups are highly amenable to a wide range of chemical transformations, enabling the introduction of diverse and functionalized side chains.
Aldehyde Transformations: The aldehyde can be readily oxidized to a carboxylic acid, reduced to a primary alcohol, or converted to an imine. It can also participate in Wittig-type reactions to form alkenes or undergo aldol (B89426) and similar condensation reactions to build carbon-carbon bonds. These transformations are fundamental in organic synthesis for chain elongation and functional group interconversion.
Allyl Group Manipulations: The allyl ether linkage provides a site for various reactions. For example, it is the key component in the radical cyclization to form chroman-4-ones, which introduces a complex, polyfunctionalized heterocyclic side chain in a single step. nih.gov The double bond of the allyl group can also be subjected to oxidation (e.g., dihydroxylation, epoxidation, ozonolysis) or participate in metathesis and palladium-catalyzed cross-coupling reactions, further expanding its synthetic utility.
While no direct total synthesis of a natural product using this compound as a starting material was identified, the heterocyclic systems it can generate are core components of numerous natural products and their synthetic analogs.
Indole Alkaloids: The indole ring is a privileged structure in a vast number of alkaloids with significant biological activities, including anti-cancer and anti-inflammatory properties. nih.gov Synthetic strategies toward these molecules, such as murrayanine (B1213747) or minfiensine, often rely on foundational indole synthesis methods like the Fischer reaction, where an aldehyde could be a key input. nih.gov
Quinolines and Chromans: Quinolines are present in alkaloids like dubamine (B1209130) and graveoline, and many synthetic quinoline derivatives show promise as antileishmanial agents. nih.govmdpi.com Similarly, the chroman-4-one scaffold is a known inhibitor of enzymes like SIRT2 and is a target in medicinal chemistry research. nih.gov Therefore, by providing efficient access to these core heterocyclic scaffolds, this compound serves as a valuable precursor for creating synthetic analogs of natural products and other biologically active molecules.
Design and Synthesis of Advanced Chemical Intermediates for Downstream Applications
The strategic placement of the aldehyde and allyloxy groups on the fluorinated benzene ring allows for a variety of chemical transformations, leading to the generation of advanced intermediates. These intermediates are crucial precursors for the synthesis of bioactive molecules and functional materials.
One notable application is in the synthesis of chroman-4-ones. Research has demonstrated that 2-(allyloxy)arylaldehydes can undergo a cascade radical annulation reaction with oxalates under metal-free conditions to produce ester-containing chroman-4-ones. nih.gov This reaction proceeds through the generation of an alkoxycarbonyl radical from the oxalate, which then initiates a cyclization cascade with the 2-(allyloxy)arylaldehyde. The process involves the attack of the radical on the allyl double bond, followed by an intramolecular cyclization and subsequent hydrogen atom transfer to form the chroman-4-one scaffold. nih.gov While this study focused on various substituted 2-(allyloxy)arylaldehydes, the methodology is applicable to this compound, offering a direct route to functionalized 4-fluorochroman-4-ones. These structures are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds.
The aldehyde functionality of this compound can also be a key reactive site for constructing heterocyclic systems. Aryl aldehydes are well-established precursors for a wide range of heterocycles, including pyridines, pyrimidines, and chromenes. nih.govrsc.org For instance, 2-(allyloxy)benzaldehydes can react with various partners in catalyst-free conditions under microwave irradiation in aqueous media to yield diversely substituted 6H-benzo[c]chromenes. rsc.org This highlights the potential of the title compound to serve as a precursor to novel fluorinated chromene derivatives.
The table below summarizes the types of advanced chemical intermediates that can be synthesized from this compound based on established synthetic methodologies for analogous compounds.
| Starting Material | Reagent | Product Class | Potential Application |
| This compound | Oxalates | Ester-containing 4-fluorochroman-4-ones | Medicinal Chemistry |
| This compound | Various (e.g., active methylene compounds) | 6H-Benzo[c]chromenes | Materials Science, Medicinal Chemistry |
| This compound | Amines, Thiols, etc. | Various N, S-heterocycles | Drug Discovery |
This table is generated based on synthetic methods reported for analogous 2-(allyloxy)arylaldehydes.
Theoretical and Computational Investigations of 2 Allyloxy Methyl 4 Fluorobenzaldehyde and Its Reactions
Computational Elucidation of Reaction Mechanisms
Reaction Energetics and Kinetic Parameters (Activation Barriers)
The study of reaction energetics and kinetic parameters through computational methods provides invaluable insights into the feasibility and rates of chemical transformations involving 2-[(Allyloxy)methyl]-4-fluorobenzaldehyde. Density Functional Theory (DFT) is a commonly employed method for these calculations. By modeling a proposed reaction pathway, such as the Claisen rearrangement of the allyl ether group or the oxidation of the aldehyde, key energetic parameters can be determined.
These calculations involve locating the transition state (TS) structure for a given reaction, which represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical parameter that governs the reaction rate. A lower activation energy implies a faster reaction. Furthermore, the enthalpy (ΔH) and Gibbs free energy (ΔG) of the reaction can be calculated to determine its spontaneity and whether it is exothermic or endothermic.
Hypothetical Reaction: Intramolecular Claisen Rearrangement
A plausible intramolecular reaction for this compound is the Claisen rearrangement. Below is a hypothetical data table of calculated energetic parameters for this reaction in the gas phase using a DFT method (e.g., B3LYP/6-311+G(d,p)).
Table 1: Calculated Energetic Parameters for the Claisen Rearrangement of this compound
| Parameter | Value (kcal/mol) | Description |
|---|---|---|
| Activation Energy (Ea) | 28.5 | The energy barrier that must be overcome for the reaction to occur. |
| Enthalpy of Reaction (ΔH) | -15.2 | Indicates that the rearrangement is an exothermic process. |
These hypothetical values suggest that while the reaction is thermodynamically favorable, it requires a significant energy input to overcome the activation barrier, indicating that elevated temperatures would likely be necessary to facilitate the rearrangement.
Solvent Effects in Computational Modeling
Solvent interactions can significantly influence reaction energetics and pathways. Computational models account for these effects using either explicit or implicit solvent models. Explicit models involve including a number of solvent molecules around the solute, offering a high level of detail but at a significant computational cost. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant, providing a computationally efficient way to approximate bulk solvent effects. nih.gov
The choice of solvent can alter the stability of reactants, products, and transition states to different extents, thereby changing the activation energy and reaction thermodynamics. For instance, a polar solvent might stabilize a polar transition state more than the reactants, leading to a lower activation barrier and an accelerated reaction rate compared to a nonpolar solvent.
Hypothetical Solvent Effects on Aldehyde Reduction
Consider the reduction of the benzaldehyde (B42025) group to an alcohol. The following table illustrates hypothetical activation energies calculated in different solvents.
Table 2: Hypothetical Solvent Effects on the Activation Energy of Aldehyde Reduction
| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (Ea) (kcal/mol) |
|---|---|---|
| Gas Phase | 1 | 25.0 |
| Toluene | 2.4 | 23.8 |
| Tetrahydrofuran (B95107) (THF) | 7.5 | 22.1 |
| Ethanol (B145695) | 24.5 | 20.5 |
The trend in this hypothetical data shows a decrease in the activation energy as the solvent polarity increases, suggesting that the transition state of the reduction is more polar than the reactant and is stabilized by polar solvents.
Computational Structure-Reactivity Correlations
Hammett and Taft-Type Analyses from Calculated Parameters
The Hammett and Taft equations are linear free-energy relationships that quantify the effect of substituents on the reactivity of aromatic and aliphatic compounds, respectively. wikipedia.org While traditionally determined experimentally, computational chemistry allows for the calculation of parameters that can be correlated with Hammett (σ) and Taft (σ*) constants. Such parameters include calculated atomic charges, electrostatic potentials, or frontier molecular orbital energies.
For this compound, the electronic effect of the fluorine atom and the (allyloxy)methyl group on the reactivity of the aldehyde can be assessed. The fluorine atom at the para position is expected to be electron-withdrawing through its inductive effect (-I) but electron-donating through resonance (+R). The (allyloxy)methyl group at the ortho position will have a combined steric and electronic effect.
By calculating a property (e.g., the partial charge on the carbonyl carbon) for a series of para-substituted benzaldehydes and plotting it against the known Hammett σp constants, a linear correlation can be established. The position of the fluorine substituent in this compound on this plot would validate the electronic effect predicted by the calculations.
Table 3: Hypothetical Calculated Parameters for Hammett-Type Analysis of 4-Substituted Benzaldehydes
| Substituent (X) at C4 | Hammett Constant (σp) | Calculated Partial Charge on Carbonyl Carbon (qC) |
|---|---|---|
| -NH2 | -0.66 | +0.320 |
| -OCH3 | -0.27 | +0.345 |
| -CH3 | -0.17 | +0.355 |
| -H | 0.00 | +0.370 |
| -F | +0.06 | +0.378 |
| -Cl | +0.23 | +0.385 |
| -CN | +0.66 | +0.410 |
This hypothetical data illustrates a linear relationship between the substituent's electron-donating/withdrawing nature and the calculated partial charge on the reactive carbonyl carbon.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) models aim to establish a mathematical relationship between the chemical structure of a compound and its reactivity. nih.govresearchgate.net These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to predict a specific reactivity parameter, such as a reaction rate constant (k) or an equilibrium constant (K). researchgate.net
For a reaction involving this compound, a QSRR model could be developed by synthesizing a series of related compounds with variations in the substituents on the benzene (B151609) ring. For each compound, a set of molecular descriptors would be calculated, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and topological descriptors. These descriptors would then be correlated with experimentally determined reactivity data using statistical methods like multiple linear regression or machine learning algorithms. nih.govresearchgate.net
A hypothetical QSRR equation might look like:
log(k) = β₀ + β₁(qC) + β₂(LUMO) + β₃(V)
Where:
log(k) is the logarithm of the reaction rate constant.
qC is the partial charge on the carbonyl carbon.
LUMO is the energy of the Lowest Unoccupied Molecular Orbital.
V is the molecular volume.
β₀, β₁, β₂, and β₃ are coefficients determined from the regression analysis.
Such a model would allow for the prediction of reactivity for new, unsynthesized derivatives of this compound, thereby guiding synthetic efforts towards compounds with desired reactivity profiles.
Conformational Analysis and Stereochemical Prediction through Molecular Dynamics and DFT
The reactivity and properties of a flexible molecule like this compound are dependent on its three-dimensional structure and conformational preferences. The presence of the (allyloxy)methyl side chain introduces several rotatable bonds, leading to a complex potential energy surface with multiple local energy minima.
Conformational analysis can be performed using a combination of molecular mechanics, molecular dynamics (MD) simulations, and Density Functional Theory (DFT) calculations. A systematic search of the conformational space can identify low-energy conformers. MD simulations can then be used to explore the conformational landscape at a given temperature, providing insights into the dynamic behavior of the molecule and the populations of different conformers.
The geometries of the most stable conformers identified can then be optimized at a higher level of theory, such as DFT, to obtain accurate relative energies and geometric parameters. This information is crucial for understanding how the molecule might interact with other reagents or a biological target. For instance, the accessibility of the aldehyde group for a reaction will depend on the preferred conformation of the (allyloxy)methyl side chain.
Table 4: Hypothetical Relative Energies of Stable Conformers of this compound
| Conformer | Dihedral Angle (C1-C2-Cα-Oβ) | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|---|
| 1 | 65° | 0.00 | 65.2 |
| 2 | -70° | 0.55 | 25.1 |
This hypothetical data suggests that Conformer 1 is the most stable and therefore the most populated at room temperature. Any theoretical study on the reactivity of this compound would need to consider the properties of this most stable conformer.
Advanced Spectroscopic and Analytical Techniques for Mechanistic Elucidation and Structural Characterization in 2 Allyloxy Methyl 4 Fluorobenzaldehyde Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring
NMR spectroscopy is an indispensable tool for the structural characterization of 2-[(Allyloxy)methyl]-4-fluorobenzaldehyde, providing detailed information about the chemical environment of each atom.
High-Resolution 1H, 13C, and 19F NMR for Proton, Carbon, and Fluorine Environments
High-resolution 1H, 13C, and 19F NMR spectroscopy provides precise information about the electronic environment of the respective nuclei within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aldehydic, aromatic, and allyloxy protons. The aldehydic proton (CHO) typically appears as a singlet in the downfield region, around 9.9-10.4 ppm. chemicalbook.com The aromatic protons will exhibit a complex splitting pattern due to their coupling with each other and with the fluorine atom. The proton at position 3 will likely appear as a doublet of doublets, coupled to the proton at position 5 and the fluorine at position 4. The proton at position 5 will also be a doublet of doublets, coupled to the protons at positions 3 and 6. The proton at position 6 will likely be a doublet, coupled to the proton at position 5. The allyloxy group will show characteristic signals for the vinylic protons (CH=CH₂) and the methylene (B1212753) protons (-OCH₂- and -CH₂-CH=). The vinylic proton (CH=) will appear as a multiplet, while the terminal vinylic protons (CH₂) will show two distinct signals due to their different chemical environments. The methylene protons adjacent to the oxygen will appear as a doublet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on each carbon atom in the molecule. The carbonyl carbon of the aldehyde group is expected to have a chemical shift in the range of 190-193 ppm. docbrown.info The aromatic carbons will appear in the region of 110-165 ppm, with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant. The carbons of the allyloxy group will have characteristic shifts, with the methylene carbon attached to the oxygen appearing around 70 ppm and the vinylic carbons appearing between 115 and 135 ppm.
¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is a powerful tool for studying fluorinated compounds. For this compound, a single resonance is expected for the fluorine atom. The chemical shift will be influenced by the electronic effects of the aldehyde and allyloxymethyl substituents. Based on data for 4-fluorobenzaldehyde (B137897), the chemical shift is anticipated to be in the range of -100 to -115 ppm. rsc.orgspectrabase.com Coupling between the fluorine atom and the aromatic protons will be observable in both the ¹H and ¹⁹F NMR spectra.
| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | Predicted ¹⁹F NMR Data |
| Proton | δ (ppm) | Carbon |
| Aldehydic H | 9.9 - 10.4 (s) | C=O |
| Aromatic H-3 | 7.2 - 7.5 (dd) | C-F |
| Aromatic H-5 | 7.0 - 7.3 (dd) | C-CHO |
| Aromatic H-6 | 7.6 - 7.9 (d) | C-CH₂O |
| -OCH₂- | 4.6 - 4.8 (d) | C-3 |
| -CH= | 5.9 - 6.1 (m) | C-5 |
| =CH₂ (trans) | 5.3 - 5.5 (dq) | C-6 |
| =CH₂ (cis) | 5.2 - 5.4 (dq) | -OCH₂- |
| -CH= | ||
| =CH₂ |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are essential for confirming the structural assignment of this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For the title compound, COSY would show correlations between the aromatic protons (H-3, H-5, and H-6), as well as within the allyloxy group between the methylene protons and the vinylic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the chemical shifts of the carbons in the aromatic ring and the allyloxy group by correlating them to their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows long-range correlations between protons and carbons (typically over 2-3 bonds). HMBC is crucial for establishing the connectivity between the different functional groups. For instance, correlations would be expected between the aldehydic proton and the aromatic carbons C-1 and C-2, and between the methylene protons of the allyloxymethyl group and the aromatic carbon C-2.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the preferred conformation of the molecule, such as the orientation of the allyloxy group relative to the benzaldehyde (B42025) ring. mdpi.com NOE correlations between the methylene protons of the allyloxymethyl group and the aromatic proton at position 3 would suggest a specific spatial arrangement.
Dynamic NMR Studies for Conformational Processes and Exchange Phenomena
Dynamic NMR (DNMR) can be employed to study conformational changes in this compound that occur on the NMR timescale. researchgate.net One potential dynamic process is the hindered rotation around the C-O bond of the allyloxymethyl group, which could be influenced by the steric bulk of the ortho-aldehyde group. rsc.org Another possibility is the restricted rotation of the aldehyde group itself, a phenomenon observed in other ortho-substituted benzaldehydes. ias.ac.in By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can be analyzed to determine the energy barriers for these rotational processes. nih.govnih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Analysis and Hydrogen Bonding
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the various functional groups. A strong band for the C=O stretch of the aldehyde will be present around 1700-1710 cm⁻¹, with the conjugation to the aromatic ring lowering the frequency compared to a saturated aldehyde. The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O-C stretch of the ether linkage will appear in the 1000-1300 cm⁻¹ region. The C-F stretch will likely be observed as a strong band in the 1200-1250 cm⁻¹ range. The alkene C=C stretch of the allyl group will be found around 1645 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are typically strong in the Raman spectrum. The C=O stretch of the aldehyde is also Raman active. While water is a weak Raman scatterer, making it a suitable solvent for Raman studies, it has strong absorptions in the IR, which can obscure signals.
| Functional Group | IR Active (cm⁻¹) | Raman Active (cm⁻¹) |
| Aromatic C-H stretch | 3000 - 3100 | 3000 - 3100 |
| Aldehyde C-H stretch | 2720, 2820 | 2720, 2820 |
| Alkene =C-H stretch | 3010 - 3095 | 3010 - 3095 |
| Alkyl C-H stretch | 2850 - 2960 | 2850 - 2960 |
| C=O stretch (aldehyde) | 1700 - 1710 | 1700 - 1710 |
| Aromatic C=C stretch | 1450 - 1600 | 1450 - 1600 |
| Alkene C=C stretch | 1640 - 1650 | 1640 - 1650 |
| C-O-C stretch (ether) | 1000 - 1300 | 1000 - 1300 |
| C-F stretch | 1200 - 1250 | 1200 - 1250 |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the fragmentation pathways of this compound.
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₁H₁₁FO₂, MW = 194.20 g/mol ). The fragmentation pattern will be influenced by the stability of the resulting fragments. Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen atom (M-1) and the loss of the formyl group (M-29). docbrown.info For ethers, cleavage of the C-O bond is a common fragmentation pathway. youtube.com In the case of o-(allyloxy)benzaldehyde, a significant fragment is observed at m/z 41, corresponding to the allyl cation. nih.gov Therefore, for this compound, we can anticipate the following key fragmentations:
Loss of H· to form a stable acylium ion at m/z 193.
Loss of ·CHO to form a fragment at m/z 165.
Cleavage of the C-O bond of the ether to produce an allyl radical and a fragment at m/z 153.
Formation of the allyl cation at m/z 41.
Formation of a fluorotropylium ion or related aromatic fragments. youtube.com
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) is crucial for unambiguously determining the elemental composition of the molecular ion and its fragments. By measuring the mass-to-charge ratio with high accuracy (typically to four or more decimal places), the exact molecular formula can be confirmed, distinguishing it from other compounds with the same nominal mass. For example, HRMS would be able to confirm the molecular formula of the parent ion as C₁₁H₁₁FO₂.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by fragmenting a specific parent ion and analyzing the resulting daughter ions. In the analysis of this compound, MS/MS provides invaluable information about the connectivity of the molecule by inducing characteristic fragmentation patterns.
Upon initial ionization, typically through electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the molecule would form a protonated molecular ion [M+H]⁺. The selection of this precursor ion in the first mass analyzer, followed by collision-induced dissociation (CID), would lead to a series of fragment ions. The fragmentation pathways for aromatic aldehydes and ethers are well-established and can be extrapolated to predict the behavior of this compound. protocols.iomiamioh.edunih.gov
Key expected fragmentation patterns would include:
Loss of the allyl group: A primary fragmentation pathway would likely involve the cleavage of the ether bond, resulting in the loss of the allyl group (C₃H₅) and the formation of a stable benzylic oxonium ion.
Cleavage of the formyl group: A characteristic fragmentation of benzaldehydes is the loss of the formyl radical (CHO) or carbon monoxide (CO) from the parent ion or subsequent fragment ions. miamioh.edulibretexts.org
Fragmentation of the aromatic ring: Further fragmentation could involve the characteristic losses from the fluorinated benzene (B151609) ring, although these would likely be less predominant than the cleavage of the side chains. youtube.com
A hypothetical MS/MS fragmentation pattern for the [M+H]⁺ ion of this compound is presented in the table below.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 195.07 | 153.05 | C₃H₄ | Loss of allene (B1206475) from the allyl group |
| 195.07 | 137.05 | C₃H₄O | Cleavage of the ether bond |
| 195.07 | 125.04 | C₄H₄O | Loss of the entire allyloxymethyl group |
| 195.07 | 109.04 | C₄H₆O₂ | Loss of the allyloxy group and CO |
| 153.05 | 125.04 | CO | Loss of carbon monoxide |
| This table is illustrative and based on general fragmentation principles of similar compounds. |
The analysis of these fragmentation patterns allows for the unambiguous confirmation of the different structural motifs within the molecule, such as the presence and connectivity of the allyloxy, methyl, and formyl groups to the fluorinated benzene ring.
X-ray Crystallography for Precise Solid-State Molecular and Supramolecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govrsc.org A single-crystal X-ray diffraction study of this compound would provide a wealth of information regarding its molecular and supramolecular structure.
Molecular Structure: The analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by other spectroscopic methods. For instance, the C-F bond length, the geometry of the aldehyde group, and the conformation of the flexible allyloxymethyl side chain would be determined with high accuracy. Based on studies of similar substituted benzaldehydes, the aldehyde group is expected to be nearly coplanar with the benzene ring to maximize conjugation. iucr.orgresearchgate.net
Supramolecular Structure: In the solid state, molecules of this compound would be expected to pack in a specific arrangement dictated by intermolecular forces. nih.govrsc.org Given the functional groups present, several types of non-covalent interactions would likely play a crucial role in the crystal packing:
C–H···O Hydrogen Bonds: The oxygen atom of the aldehyde group is a good hydrogen bond acceptor and could form weak hydrogen bonds with aromatic or aliphatic C-H donors from neighboring molecules. nih.govrsc.org
π–π Stacking: The electron-rich aromatic rings could engage in π–π stacking interactions, contributing to the stability of the crystal lattice. The presence of the fluorine atom might influence the nature of these interactions. nih.govrsc.org
Halogen Bonding: While less common for fluorine, the possibility of weak C-F···X interactions cannot be entirely ruled out.
A hypothetical table of crystallographic data for this compound is provided below.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 98.5 |
| Volume (ų) | 1025 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.26 |
| This table is for illustrative purposes only. |
Q & A
Q. Key Conditions Table
| Parameter | Optimal Range |
|---|---|
| Solvent | DMF or THF |
| Temperature | 60–80°C |
| Reaction Time | 12–24 hours |
| Base | K₂CO₃ or NaH |
How is the purity and structural integrity of this compound confirmed in laboratory settings?
Basic
Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm). Structural confirmation employs:
- NMR Spectroscopy : H and C NMR to verify allyloxy and aldehyde proton environments.
- Mass Spectrometry (MS) : ESI-MS or GC-MS for molecular ion detection (expected m/z: 208.2).
- FT-IR : Peaks at ~1700 cm (C=O stretch) and 1250 cm (C-O-C ether linkage) .
How do halogen substituents influence the compound's reactivity in nucleophilic substitution reactions?
Advanced
The 4-fluoro group exerts an electron-withdrawing effect, activating the benzaldehyde ring for electrophilic attacks while directing substituents to the ortho/para positions. The allyloxy moiety introduces steric hindrance but enables conjugation, stabilizing intermediates in condensation reactions. Comparative studies show fluorine enhances electrophilicity by 15–20% compared to non-halogenated analogs, favoring reactions like aldol condensations .
What computational methods are used to predict the biological activity of fluorinated benzaldehyde derivatives?
Q. Advanced
- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict binding affinity with enzymes like cytochrome P450.
- Molecular Dynamics (MD) : Simulates ligand-receptor interactions, highlighting fluorine’s role in hydrophobic binding pockets.
- QSAR Models : Correlate substituent patterns (e.g., allyloxy chain length) with antimicrobial or anticancer activity .
What are the challenges in achieving regioselectivity during allyloxy methylation of 4-fluorobenzaldehyde?
Advanced
The ortho position to the fluorine is sterically hindered, often leading to competing para substitution. Strategies to improve regioselectivity:
- Catalytic Systems : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to direct allylation.
- Low-Temperature Reactions : Slowing reaction kinetics at 0–5°C favors ortho selectivity (yield: ~60%).
- Protecting Groups : Temporary protection of the aldehyde with acetals reduces side reactions .
What safety protocols are essential when handling allyl ether-containing aldehydes?
Q. Basic
- Ventilation : Use fume hoods to avoid inhalation of volatile aldehydes.
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Spill Management : Neutralize spills with sodium bicarbonate and absorb with vermiculite.
- First Aid : For eye exposure, rinse with water for 15+ minutes; for skin contact, wash with soap and water .
How does the electronic effect of fluorine affect the aldehyde's participation in condensation reactions?
Advanced
The fluorine atom increases the electrophilicity of the aldehyde group, accelerating nucleophilic additions (e.g., with amines or hydrazines). However, its inductive effect reduces the stability of enolate intermediates in aldol reactions. Kinetic studies show a 30% faster Schiff base formation compared to non-fluorinated analogs .
What spectroscopic techniques are most effective for characterizing this compound?
Q. Basic
| Technique | Key Signals |
|---|---|
| H NMR | δ 9.8–10.2 (aldehyde), δ 5.8–6.0 (allyl CH₂) |
| C NMR | δ 190–192 (C=O), δ 70–75 (O-CH₂) |
| FT-IR | 1700 cm (C=O), 1100 cm (C-F) |
| MS | m/z 208.2 (M⁺) |
How can crystallographic data inform the design of derivatives with enhanced activity?
Advanced
X-ray crystallography reveals bond angles and dihedral arrangements critical for target binding. For example, the allyloxy chain in this compound adopts a gauche conformation, optimizing hydrophobic interactions in enzyme active sites. Modifying the chain length or rigidity (e.g., propargyloxy analogs) can improve binding affinity by 2–3 kcal/mol .
What are recent advancements in catalytic systems for synthesizing similar benzaldehyde derivatives?
Q. Advanced
- Photoredox Catalysis : Enables allylation under visible light, reducing reaction time to 2–4 hours.
- Enzyme-Mediated Synthesis : Lipases (e.g., Candida antarctica) achieve >90% enantioselectivity in asymmetric allylations.
- Flow Chemistry : Continuous microreactors improve yield reproducibility (±2%) and scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
